

correlation O-Desmethyl gefitinib levels and clinical outcomes

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Compound Focus: O-Desmethyl gefitinib-d6

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Properties and Activity of O-Desmethyl Gefitinib

Property	O-Desmethyl Gefitinib	Gefitinib (for comparison)	Notes & Context
Chemical Relationship	Major active metabolite of Gefitinib [1] [2]	Parent drug	Formed via O-demethylation by CYP2D6 [1] [2]
EGFR-TK Inhibition (IC₅₀)	36 nM (Subcellular) [2]	33 nM [3]	Comparable inhibitory activity to gefitinib [3] [2]
Cellular Proliferation Inhibition (IC₅₀)	760 nM [2]	49 nM [2]	Slightly reduced activity in whole-cell assays [2]
Role in Clinical Outcomes	Higher plasma conc. correlated with longer PFS in NSCLC patients with brain metastases [4]	-	Plasma conc. ≥ 12 ng/mL: median PFS 27.1 mos vs 17.0 mos (Conc. < 12 ng/mL) [4]
Brain Penetration in	Significantly higher (Conc.~brain~/Conc.~plasma~) than	Lower than O-Desmethyl	Suggests potential higher efficacy for brain

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Mice	gefitinib [4]		metastases [4]

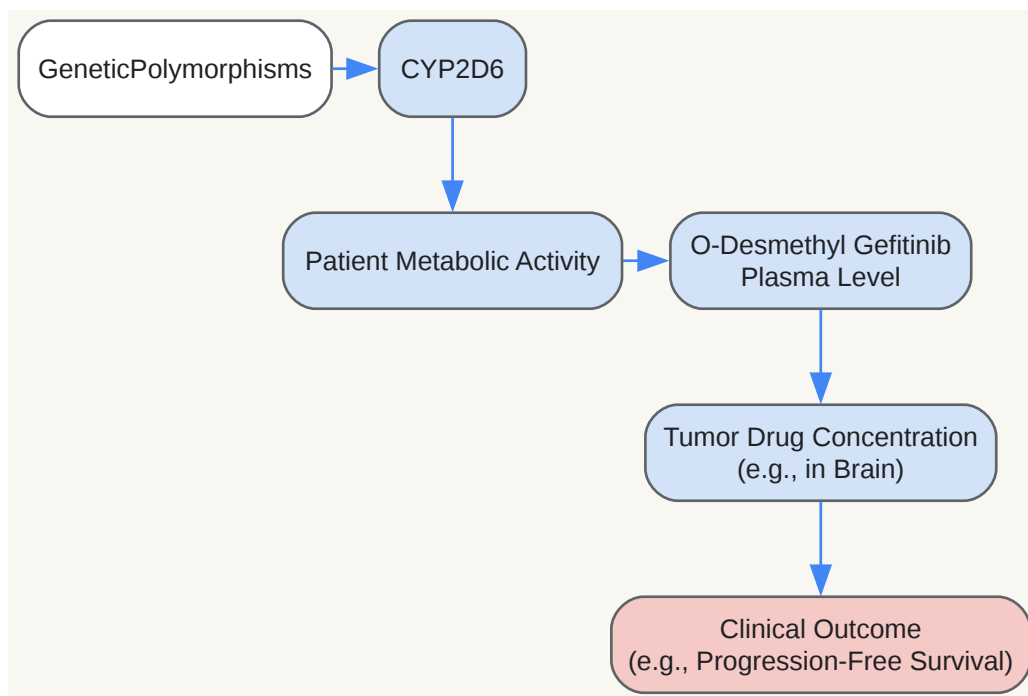
Analytical Method for Quantification

To support the data in the table, here is a detailed protocol for the simultaneous determination of gefitinib and O-desmethyl gefitinib in human plasma, as validated in a research setting [5].

- **Method:** Liquid chromatography-tandem mass spectrometry (LC-MS/MS)
- **Sample Preparation:** Protein precipitation with acetonitrile (using a 2:1 ratio of acetonitrile to plasma).
- **Chromatography:**
 - **Column:** C18 column (e.g., 50 mm x 2.1 mm, 5 μ m).
 - **Mobile Phase:** A gradient elution with water and methanol, both containing 0.1% formic acid.
 - **Flow Rate:** 0.3 mL/min.
- **Mass Spectrometry Detection:** Electrospray ionization (ESI) in positive mode, monitoring specific mass transitions:
 - Gefitinib: m/z 447.2 \rightarrow 128.1
 - O-Desmethyl Gefitinib: m/z 433.2 \rightarrow 128.0
- **Application:** This method is suitable for quantifying drug and metabolite levels in patient plasma samples for clinical pharmacokinetic studies [5].

Clinical Correlation and Research Workflow

The relationship between the formation of O-Desmethyl gefitinib and potential clinical outcomes involves a multi-step process, from genetic factors to physiological effects. The diagram below illustrates this research and clinical workflow.



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The key clinical finding is that the plasma concentration of O-Desmethyl gefitinib (**M2**) appears to be a predictor for progression-free survival (PFS), especially in specific patient subgroups [4]. In one study:

- NSCLC patients with brain metastases and a plasma M2 concentration ≥ 12 ng/mL had a **median PFS of 27.1 months**.
- Those with a concentration < 12 ng/mL had a significantly shorter median PFS of **17.0 months** [4].

Research Considerations

When working with or studying O-Desmethyl gefitinib, keep the following points in mind:

- **Source for Research:** O-Desmethyl gefitinib is available commercially as a high-purity ($\geq 95\%$) solid for research purposes [2]. It is intended for laboratory use and not for human consumption.
- **Inter-Individual Variability:** The plasma levels of O-Desmethyl gefitinib can vary significantly between patients. This is largely influenced by genetic polymorphisms (SNPs) in the **CYP2D6** gene, which is primarily responsible for its formation [1] [2]. A patient's CYP2D6 status (e.g., poor vs. extensive metabolizer) can affect the amount of the active metabolite produced.

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